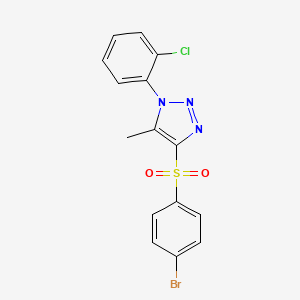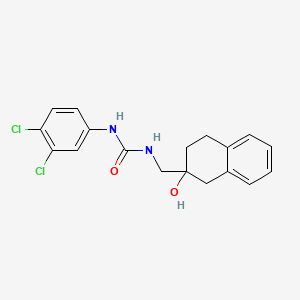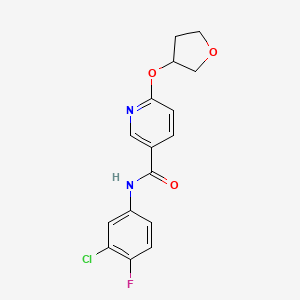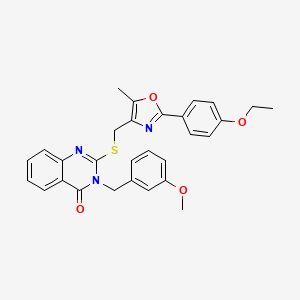
4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBTA is a member of the triazole family of compounds and is known to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole inhibits cell proliferation and induces apoptosis in cancer cells. 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has also been shown to inhibit the growth of bacterial and fungal strains. In vivo studies have shown that 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole exhibits antitumor activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is also highly soluble in organic solvents, making it easy to handle in the lab. However, one of the limitations of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is its low water solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole. One area of research is the development of more potent analogs of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole for use in cancer treatment. Another area of research is the investigation of the mechanism of action of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole and its potential use in the treatment of other diseases. Additionally, the use of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole in combination with other drugs for cancer treatment is an area of ongoing research.
Conclusion:
In conclusion, 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been shown to exhibit potent antitumor, antibacterial, and antifungal activity, and it has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole involves the reaction of 4-bromobenzenesulfonyl chloride, 2-chlorobenzaldehyde, and 5-methyl-1H-1,2,3-triazole under appropriate reaction conditions. The reaction is typically carried out in the presence of a catalyst and a solvent, and the product is obtained after purification. The synthesis of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been reported in several research papers, and the yields obtained have varied from 40% to 75%.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is in the field of medicinal chemistry. 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has also been shown to exhibit antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(2-chlorophenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)12-8-6-11(16)7-9-12)18-19-20(10)14-5-3-2-4-13(14)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFAELZWSNCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)






![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)

![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)
![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2813633.png)
![2-[1-hydroxy-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic Acid](/img/structure/B2813635.png)